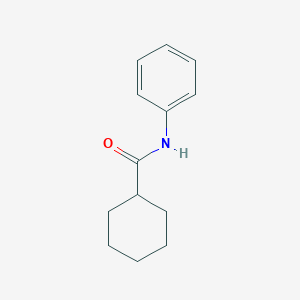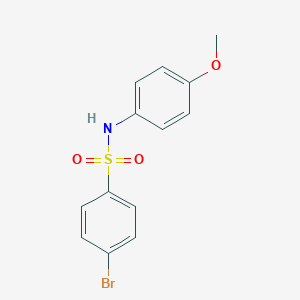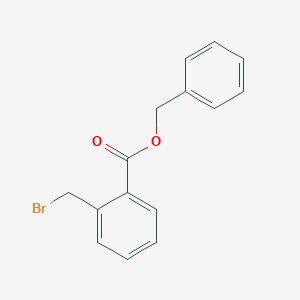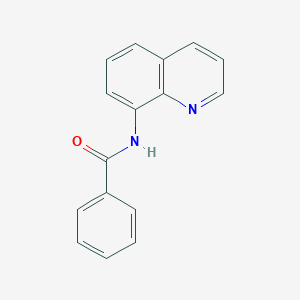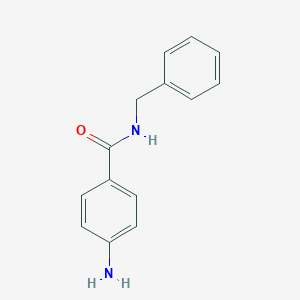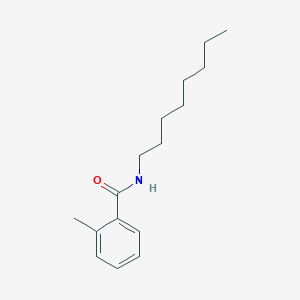
2-Methyl-N-octylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-octylbenzamide, also known as Picaridin, is a synthetic compound that is widely used as a repellent against insects. It was first developed in the 1980s by the German company, Bayer, and has since gained popularity as an alternative to the more traditional insect repellent, DEET. Picaridin is known for its effectiveness against a wide range of insects, including mosquitoes, ticks, and flies.
科学研究应用
2-Methyl-N-octylbenzamide has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. 2-Methyl-N-octylbenzamide has also been studied for its potential use in the control of insect-borne diseases, such as malaria and dengue fever. In addition, 2-Methyl-N-octylbenzamide has been studied for its potential use in the control of agricultural pests.
作用机制
The mechanism of action of 2-Methyl-N-octylbenzamide is not fully understood. However, it is believed that 2-Methyl-N-octylbenzamide works by interfering with the insect's ability to locate its host. It may also interfere with the insect's ability to detect carbon dioxide, which is a key component in the host-seeking behavior of many insects.
生化和生理效应
2-Methyl-N-octylbenzamide is considered to be a safe and effective insect repellent. It has been extensively studied for its toxicity and has been found to have a low toxicity profile. 2-Methyl-N-octylbenzamide is not known to cause any significant biochemical or physiological effects in humans or animals.
实验室实验的优点和局限性
One of the main advantages of using 2-Methyl-N-octylbenzamide in lab experiments is its effectiveness as an insect repellent. This makes it an ideal choice for experiments that involve insects, such as mosquito-borne disease studies. However, one limitation of using 2-Methyl-N-octylbenzamide in lab experiments is that it may interfere with the behavior of the insects being studied. This could potentially affect the outcome of the experiment.
未来方向
There are several future directions for the study of 2-Methyl-N-octylbenzamide. One area of research is the development of new formulations of 2-Methyl-N-octylbenzamide that are more effective and longer-lasting. Another area of research is the study of 2-Methyl-N-octylbenzamide's potential use in the control of agricultural pests. Finally, there is a need for further research into the mechanism of action of 2-Methyl-N-octylbenzamide, in order to better understand how it works and how it can be optimized for use in various applications.
Conclusion:
In conclusion, 2-Methyl-N-octylbenzamide is a synthetic compound that is widely used as an insect repellent. It is highly effective against a wide range of insects and has been extensively studied for its potential use in the control of insect-borne diseases. 2-Methyl-N-octylbenzamide is considered to be a safe and effective insect repellent, with a low toxicity profile. There are several future directions for the study of 2-Methyl-N-octylbenzamide, including the development of new formulations and the study of its potential use in the control of agricultural pests.
合成方法
2-Methyl-N-octylbenzamide is synthesized by reacting 2-methylbenzoyl chloride with 1-octanol in the presence of a base, such as sodium hydroxide. The reaction produces 2-methyl-N-octylbenzamide, which is then purified through a series of distillations and recrystallizations. The final product is a white crystalline powder that is soluble in water and organic solvents.
属性
CAS 编号 |
58278-19-6 |
|---|---|
产品名称 |
2-Methyl-N-octylbenzamide |
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC 名称 |
2-methyl-N-octylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-3-4-5-6-7-10-13-17-16(18)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,17,18) |
InChI 键 |
OWDDBMRGRZWRBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1C |
规范 SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1C |
其他 CAS 编号 |
58278-19-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



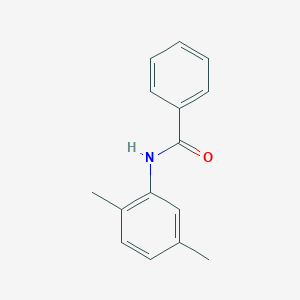
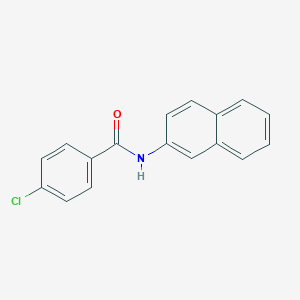
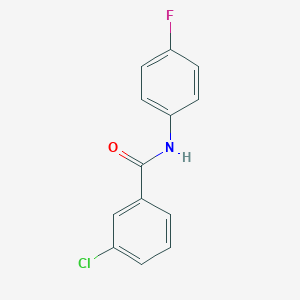
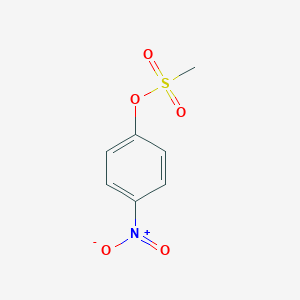
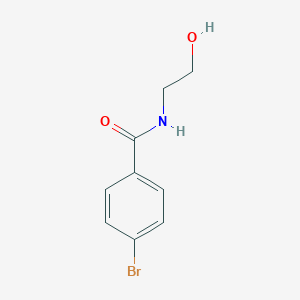
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
